
1-Fluoro-4-(methylsulfinyl)benzene
Overview
Description
1-Fluoro-4-(methylsulfinyl)benzene is an organic compound with the molecular formula C7H7FOS. It is characterized by a benzene ring substituted with a fluorine atom and a methylsulfinyl group.
Preparation Methods
The synthesis of 1-Fluoro-4-(methylsulfinyl)benzene typically involves the introduction of a fluorine atom and a methylsulfinyl group onto a benzene ring. One common synthetic route includes the reaction of 4-fluorobenzene with methylsulfinyl chloride under specific conditions to yield the desired product. Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Fluoro-4-(methylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to form 1-fluoro-4-(methylthio)benzene using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-Fluoro-4-(methylsulfinyl)benzene serves as a crucial building block in organic synthesis. Its ability to undergo nucleophilic substitutions makes it valuable for creating more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Table 1: Reaction Types and Conditions
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Oxidation | Hydrogen peroxide | Sulfoxides |
Reduction | Lithium aluminum hydride | Thiol derivatives |
Substitution | Amines, alkoxides | Amino or alkoxy derivatives |
Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent.
- Antimicrobial Properties: Studies have shown that compounds similar to this compound can inhibit bacterial growth. The specific activity against various pathogens is still being explored but shows promising potential based on related compounds.
- Anticancer Effects: Preliminary studies suggest that this compound may induce apoptosis in cancer cells while having minimal toxicity towards normal cells. In vitro assays have indicated its potential to reduce tumor cell proliferation.
Case Study: Anticancer Activity
In a study involving various fluorinated phenyl compounds, this compound demonstrated cytotoxic effects against specific cancer cell lines, highlighting its potential as a therapeutic agent.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals due to its unique properties. Its ability to interact with various molecular targets makes it suitable for developing materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(methylsulfinyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and the methylsulfinyl group contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, making the compound of interest for further research .
Comparison with Similar Compounds
1-Fluoro-4-(methylsulfinyl)benzene can be compared with similar compounds such as:
4-Fluorophenyl methyl sulfone: This compound has a sulfone group instead of a sulfinyl group, leading to different chemical properties and reactivity.
1-Fluoro-4-(methylthio)benzene: This compound has a methylthio group instead of a methylsulfinyl group, affecting its oxidation state and reactivity.
Sulindac: A non-steroidal anti-inflammatory drug with a similar structural motif but different functional groups and therapeutic applications
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 1-fluoro-4-(methylsulfinyl)benzene with high regiochemical purity?
Answer:
The compound is typically synthesized via sulfoxidation of the corresponding sulfide precursor (e.g., 1-fluoro-4-(methylthio)benzene) using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) under controlled conditions. Regiochemical purity is ensured by optimizing reaction stoichiometry (e.g., 1.1 eq oxidant) and temperature (0–25°C). Post-synthesis, regiochemistry is confirmed via and NMR by analyzing splitting patterns of aromatic protons and sulfoxide-induced deshielding effects . For intermediates, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may precede sulfoxidation, requiring anhydrous solvents and inert atmospheres to prevent side reactions .
Q. Basic: How should researchers characterize the stereochemical purity of enantiomeric this compound?
Answer:
Chiral HPLC or supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Chiralpak IA/IB) is standard for determining enantiomeric excess (ee). Polarimetric analysis complements this but requires pure samples. Absolute configuration is assigned using X-ray crystallography or by correlating optical rotation with known stereoisomers (e.g., (R)-enantiomers synthesized via biocatalytic methods) . For rapid screening, NMR with chiral shift reagents (e.g., Eu(hfc)) can differentiate enantiomers via split signals .
Q. Advanced: What experimental design considerations are critical for achieving high enantioselectivity in biocatalytic synthesis of (R)-1-fluoro-4-(methylsulfinyl)benzene?
Answer:
Biocatalytic approaches using engineered enzymes (e.g., methionine sulfoxide reductase mutants) require:
- Substrate engineering : Use of electron-withdrawing groups (e.g., fluorine) to enhance enzyme-substrate binding.
- Reaction media : Aqueous-organic biphasic systems (e.g., 20% DMSO) to improve substrate solubility.
- Cofactor recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) to sustain catalytic activity.
- Temperature control : 25–30°C to balance enzyme stability and reaction rate.
Post-reaction, ee >99% is achievable via crystallization in hexane/ethyl acetate (3:1) .
Q. Advanced: How can researchers resolve contradictions in regiochemical outcomes during cross-coupling reactions of this compound derivatives?
Answer:
Unexpected regiochemistry (e.g., 2,3- vs. 2,4-substitution in alkynylation) arises from electronic effects of the sulfinyl group. To address this:
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution and transition states.
- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer coupling positions.
- Catalyst screening : Test Pd/Pd systems (e.g., Pd(OAc)/SPhos) or Rh catalysts for steric control.
Validate outcomes via X-ray crystallography (e.g., CCDC deposition) and NMR to detect fluorine environment shifts .
Q. Advanced: What methodologies are employed to compare the stability and reactivity of this compound with its sulfone analogue?
Answer:
- Thermal stability : TGA/DSC analysis under nitrogen (heating rate 10°C/min) reveals sulfoxides decompose at lower temperatures (~150°C) vs. sulfones (>250°C).
- Oxidative resistance : Expose to HO/acetic acid; sulfoxides remain inert, while sulfones resist further oxidation.
- Nucleophilic substitution : React with Grignard reagents (e.g., MeMgBr) in THF. Sulfoxides undergo elimination (via [2,3]-sigmatropic rearrangement), while sulfones show no reaction.
- Electrochemical profiling : Cyclic voltammetry in acetonitrile (0.1 M TBAPF) quantifies redox potentials, with sulfoxides showing lower oxidation thresholds .
Q. Advanced: How can researchers optimize Pd-catalyzed cross-coupling reactions for this compound derivatives?
Answer:
Key parameters include:
- Ligand selection : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the sulfinyl group.
- Base optimization : Use weak bases (e.g., KCO) in polar aprotic solvents (DMF/toluene) to prevent sulfoxide racemization.
- Substrate pre-activation : Convert aryl halides to boronic esters (e.g., via Miyaura borylation) for Suzuki couplings.
- Reaction monitoring : In situ NMR tracks fluorinated intermediates.
For air-sensitive steps, employ Schlenk techniques and flame-dried glassware .
Q. Basic: What spectroscopic techniques are essential for verifying the structure of this compound?
Answer:
- NMR : Identify aromatic protons (δ 7.2–7.8 ppm, doublet splitting due to fluorine coupling) and methylsulfinyl group (δ 2.7–3.1 ppm, singlet).
- NMR : Single peak at δ -110 to -115 ppm (para-substitution pattern).
- IR spectroscopy : Confirm sulfoxide (S=O stretch at 1020–1070 cm).
- Mass spectrometry : ESI-MS ([M+H] at m/z 173) and HRMS for molecular formula validation .
Q. Advanced: What strategies mitigate racemization during synthetic modifications of enantiopure this compound?
Answer:
- Low-temperature reactions : Conduct substitutions (e.g., bromination) at -78°C to slow sulfinyl inversion.
- Protecting groups : Temporarily convert sulfoxide to sulfinate esters (e.g., using TMSCl) to stabilize configuration.
- Chiral auxiliaries : Introduce removable directing groups (e.g., Evans oxazolidinones) to enforce stereoretention.
Post-reaction, monitor ee via chiral HPLC and quench intermediates rapidly to prevent equilibration .
Properties
IUPAC Name |
1-fluoro-4-methylsulfinylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOHTVHAGPPTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415886 | |
Record name | 1-fluoro-4-methanesulfinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658-14-0 | |
Record name | 1-fluoro-4-methanesulfinylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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